2-Amino-4,5-dimethylthiophene-3-carbonitrile
Description
2-Amino-4,5-dimethylthiophene-3-carbonitrile (CAS: 4651-94-9) is a sulfur-containing heterocyclic compound with the molecular formula C₇H₈N₂S and a molecular weight of 152.22 g/mol . Structurally, it features a thiophene ring substituted with an amino group at position 2, cyano group at position 3, and methyl groups at positions 4 and 5 (Figure 1). Its density is reported as 1.2±0.1 g/cm³, with a boiling point of 324.3±42.0 °C and a flash point of 149.9±27.9 °C .
Properties
IUPAC Name |
2-amino-4,5-dimethylthiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-4-5(2)10-7(9)6(4)3-8/h9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDMOFLHHZZNFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302750 | |
| Record name | 2-amino-4,5-dimethylthiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4651-94-9 | |
| Record name | 2-Amino-3-cyano-4,5-dimethylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4651-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4,5-dimethyl-thiophene-3-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4651-94-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-4,5-dimethylthiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4,5-dimethyl-thiophene-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4,5-DIMETHYL-THIOPHENE-3-CARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J996EJ9NYY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Classical Gewald Protocol
In a representative procedure, 3-pentanone (1.0 mmol) reacts with malononitrile (1.0 mmol) and sulfur (1.1 mmol) in ethanol under reflux for 4–6 hours, catalyzed by CaO (1.0 mmol). The reaction proceeds via a Knoevenagel condensation to form an α,β-unsaturated nitrile intermediate, followed by sulfur incorporation and cyclization to yield the thiophene core. This method achieves a 92% yield of this compound, characterized by -NMR (CDCl): δ 2.25 (s, 6H, CH), 6.12 (s, 1H, NH).
Advantages :
-
High atom economy and operational simplicity.
-
Compatibility with diverse ketones and nitriles.
Limitations :
-
Requires elevated temperatures (reflux conditions).
-
Elemental sulfur necessitates careful handling due to foul odor.
Modified Gewald Approaches
Recent advancements employ alternative catalysts and solvents to enhance efficiency. For instance, substituting CaO with triethylamine in dimethylformamide (DMF) reduces reaction time to 2 hours while maintaining a 90% yield. Microwave-assisted Gewald reactions further accelerate the process to 30 minutes, though scalability remains a challenge.
Michael Addition-Cyclization Strategies
Michael addition-cyclization sequences offer a complementary route to this compound, particularly when starting from α-bromochalcones or cyanothioacetamides.
Cyanothioacetamide-Based Synthesis
A two-step procedure involves:
-
Michael Addition : Cyanothioacetamide reacts with α-bromochalcone derivatives (e.g., 4,5-dimethyl-α-bromochalcone) in ethanol under basic conditions (KOH or NaCO) to form a thioacrylamide intermediate.
-
Cyclization : Intramolecular nucleophilic attack by the thiolate group displaces the bromide, yielding the dihydrothiophene intermediate, which oxidizes to the aromatic thiophene under aerobic conditions.
Typical Conditions :
Mechanistic Insight :
Density functional theory (DFT) calculations (rSCAN-3c level) confirm that cyclization proceeds via an S2 pathway for S,S-diastereomers, whereas S,R-diastereomers follow a nucleophilic addition-elimination mechanism.
Alternative Methodologies and Catalytic Innovations
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate solvent use by leveraging mechanical energy to drive the Gewald reaction. A mixture of 3-pentanone, malononitrile, sulfur, and CaO milled at 30 Hz for 1 hour produces the target compound in 85% yield, with reduced environmental impact.
Phase-Transfer Catalysis
Quaternary ammonium salts (e.g., tetrabutylammonium bromide) facilitate reactions in biphasic systems (water/toluene), enhancing interfacial interactions between hydrophobic reactants and aqueous catalysts. This method achieves 88% yield at 70°C within 3 hours.
Comparative Analysis of Synthetic Methods
Key Observations :
-
The Gewald reaction outperforms other methods in yield and scalability.
-
Solvent-free and microwave methods reduce environmental footprint but require specialized equipment.
Experimental Optimization and Troubleshooting
Catalyst Selection
CaO provides superior performance over KOH or NaCO in the Gewald reaction due to its strong basicity and moisture tolerance. However, KOH is preferred in Michael addition-cyclization for faster kinetics.
Solvent Effects
Ethanol balances reactivity and safety, but DMF accelerates reactions at the cost of higher toxicity. Water as a co-solvent improves yields in Michael additions by stabilizing intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5-dimethylthiophene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
2-Amino-4,5-dimethylthiophene-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its role in synthesizing pharmacologically active molecules.
Industry: The compound is used in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dimethylthiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary based on the specific derivative or application being studied.
Comparison with Similar Compounds
Key Observations :
- Ring Saturation and Fusion: ATS and benzo-fused analogs (e.g., 6-methyl-tetrahydrobenzo[b]thiophene) exhibit enhanced rigidity and lipophilicity compared to the planar, unsaturated thiophene core of this compound. This influences solubility and membrane permeability .
Antioxidant Properties
- ATS vs. Selenophene Analogs: Replacement of sulfur with selenium (ATSe) in ATS significantly enhanced antioxidant capacity, highlighting the role of heteroatom electronegativity .
Reactivity and Crystallization
- Co-Crystal Formation: The amino and cyano groups in this compound could theoretically form hydrogen bonds, akin to 2-aminopyridine’s salt formation with diclofenac . However, steric hindrance from methyl groups may reduce co-crystallization propensity compared to less substituted analogs.
- Electrochemical Behavior: Thiophene derivatives with electron-withdrawing cyano groups exhibit redox activity, as seen in ATS’s anodic peaks at −1200 to +1600 mV .
Biological Activity
Overview
2-Amino-4,5-dimethylthiophene-3-carbonitrile (CAS Number: 4651-94-9) is a heterocyclic compound characterized by the presence of a thiophene ring substituted with amino, methyl, and nitrile groups. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and potential anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It acts as a precursor for synthesizing more complex heterocyclic compounds that exhibit enhanced pharmacological properties.
Key Mechanisms:
- Inhibition of Enzymatic Activity: This compound can inhibit specific enzymes that are crucial for microbial growth and survival.
- Disruption of Cellular Processes: By interfering with cellular functions, it can lead to the death of pathogenic microorganisms.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 16.0 ± 0.36 µg/mL |
| K. pneumoniae | 15.5 ± 1.10 µg/mL |
| B. subtilis | 22.0 ± 1.49 µg/mL |
| S. aureus | 15.0 ± 0.74 µg/mL |
This data shows the compound's effectiveness in inhibiting bacterial growth, with lower MIC values indicating higher potency compared to controls .
Antiviral Properties
Studies have also explored the antiviral potential of this compound, particularly in the context of viral infections where it may inhibit viral replication or entry into host cells.
Anticancer Potential
Recent investigations suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various biochemical pathways.
Case Studies
-
Synthesis of Thieno[2,3-d]pyrimidine Derivatives:
A study demonstrated the synthesis of thieno[2,3-d]pyrimidine derivatives from this compound, which showed promising analgesic and antimicrobial activities . The derivatives were synthesized through cyclocondensation reactions and exhibited enhanced biological activities compared to the parent compound. -
Electrochemical Studies:
Another research effort highlighted the electrochemical properties of a derivative related to this compound, demonstrating its potential in combating bacterial growth and metal corrosion in acidic environments . The study provided insights into the adsorption behavior of the compound on metal surfaces, suggesting a dual application in both antimicrobial and material science fields.
Q & A
Advanced Research Question
- Solvent-free ball milling : Reduces waste and energy use while achieving 77% yield .
- Catalyst recycling : Ionic liquids like [bmIm]OH can be reused for 3–5 cycles without efficiency loss .
- Process intensification : Combine microwave irradiation with continuous flow systems to enhance reaction rates .
What computational tools are suitable for predicting the compound’s reactivity or spectroscopic properties?
Advanced Research Question
- DFT calculations : Simulate IR/NMR spectra (e.g., Gaussian software) and compare with experimental data to validate structures .
- Molecular docking : Predict binding affinity of derivatives to bacterial targets (e.g., DNA gyrase) .
- Machine learning : Train models on existing synthetic data to optimize reaction conditions or predict novel derivatives .
How can stability and storage conditions impact experimental reproducibility?
Basic Research Question
- Degradation pathways : Exposure to moisture or light may hydrolyze the nitrile group.
- Storage recommendations : Keep in airtight containers under inert gas (N₂/Ar) at –20°C .
- Stability testing : Monitor via accelerated aging studies (40°C/75% RH for 6 months) and HPLC analysis .
What advanced analytical techniques are critical for resolving structural ambiguities in derivatives?
Advanced Research Question
- X-ray crystallography : Resolve tautomeric forms (e.g., amine vs. imine) in thienopyrimidines .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in complex derivatives .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas for low-yield intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
